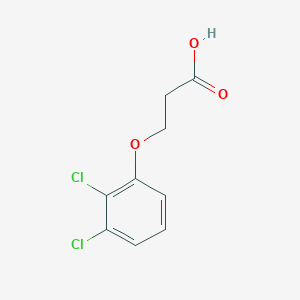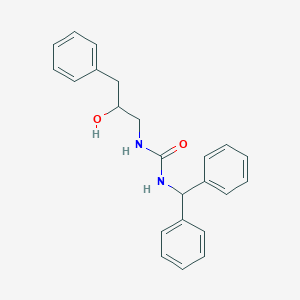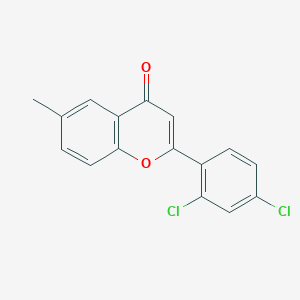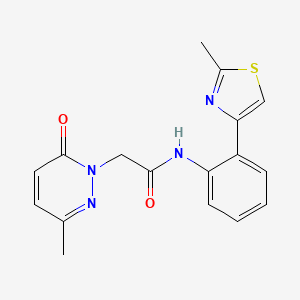
3-(2,3-Dichlorophenoxy)propanoic acid
Descripción general
Descripción
“3-(2,3-Dichlorophenoxy)propanoic acid” is a chemical compound with the CAS Number: 7170-58-3 . It has a molecular weight of 235.07 . This compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular formula of “3-(2,3-Dichlorophenoxy)propanoic acid” is C9H8Cl2O3 . The IUPAC Standard InChI is InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3, (H,12,13) .
Physical And Chemical Properties Analysis
“3-(2,3-Dichlorophenoxy)propanoic acid” is a powder at room temperature . It has a molecular weight of 235.07 and a melting point of 142-147°C .
Aplicaciones Científicas De Investigación
Herbicide Selectivity and Plant Growth
- Herbicide Effectiveness : 3-(2,3-Dichlorophenoxy)propanoic acid, under different names like dichlofop, has been studied for its effectiveness as a selective herbicide. It's particularly useful for controlling wild oat in wheat crops, as it inhibits auxin-stimulated elongation in these plants (Shimabukuro et al., 1978). Additionally, it has shown efficacy in controlling Italian ryegrass in winter wheat, with varying effectiveness based on the application stage and concentration (Khodayari et al., 1983).
Chemical Analysis and Configuration
- Absolute Configuration Determination : The absolute configuration of chiral alpha-aryloxypropanoic acids, including 3-(2,3-Dichlorophenoxy)propanoic acid, has been determined using vibrational circular dichroism studies. These studies are crucial for understanding the molecular structure and behavior of these compounds (He & Polavarapu, 2005).
Environmental Impact and Safety
- Environmental Safety : Research has been conducted on the effects of this compound, particularly as a herbicide, on the environment and non-target plants. For example, studies have looked at the effects of simulated acid rain and 2-(2,4-dichlorophenoxy)propanoic acid on crops like mustard, rape, and lettuce (Larsen, 1985).
Biochemical Interactions
- Adsorption Studies : The adsorption behaviors of herbicides like 2-(2,4-dichlorophenoxy)propanoic acid by electrochemically generated aluminum hydroxides have been investigated. These studies are important for understanding how such compounds interact with different materials and how they can be removed from environments (Kamaraj et al., 2015).
Bioremediation
- Bioremediation Potential : The bioremediation potential of microorganisms in degrading phenoxyalkanoic acid herbicides, including dichlorprop, a variant of 3-(2,3-Dichlorophenoxy)propanoic acid, has been explored. Strains like Sphingopyxis sp. DBS4 have been shown to effectively remove such herbicides from contaminated soils (Zhang et al., 2020).
Safety And Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the substance can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
3-(2,3-dichlorophenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c10-6-2-1-3-7(9(6)11)14-5-4-8(12)13/h1-3H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNLCJQJWPINRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201339779 | |
| Record name | 3-(2,3-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201339779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dichlorophenoxy)propanoic acid | |
CAS RN |
7170-58-3 | |
| Record name | 3-(2,3-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201339779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2560072.png)
![3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2560074.png)


![4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid](/img/structure/B2560080.png)
![N-[cyano(oxolan-3-yl)methyl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2560081.png)

![6-methoxy-2-[(5-nitropyridin-2-yl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2560085.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2560087.png)


![3-allyl-9-(4-butylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2560090.png)
![[(3-Bromophenyl)amino]thiourea](/img/structure/B2560094.png)